methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate
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Description
The compound “methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a piperidine ring, an amide group, a sulfonyl group, and a carboxylate ester .
Molecular Structure Analysis
The compound contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of an amide group suggests a point of reactivity, as amides can participate in various chemical reactions.Chemical Reactions Analysis
Thiophene and piperidine rings can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction . The amide group can participate in hydrolysis, reduction, and condensation reactions.Future Directions
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s a chemical reagent or intermediate, future research could involve finding new reactions or improving existing synthetic methods .
Mechanism of Action
Target of Action
The compound “methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains two important functional groups: the thiophene and the piperidine
Mode of Action
Based on the presence of the thiophene and piperidine functional groups, it can be inferred that the compound may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Both thiophene and piperidine derivatives are known to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22125 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given the biological activities associated with thiophene and piperidine derivatives, it is plausible that this compound could have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
methyl 3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-20(24)18-17(14-5-2-3-6-15(14)29-18)21-19(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCCMNUYKOZRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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